BenchChemオンラインストアへようこそ!

N-Octyl-3-(phenethyloxy)aniline

Lipophilicity QSAR Drug Design

N-Octyl-3-(phenethyloxy)aniline (CAS 1040682-48-1, molecular formula C₂₂H₃₁NO, molecular weight 325.5 g/mol) is a meta-substituted aniline derivative featuring an N-octyl chain and a 3-(2-phenylethoxy) substituent on the aromatic ring. The compound is cataloged under MDL number MFCD10687413 and PubChem CID Computed physicochemical properties include an XLogP3-AA of 7.3, a topological polar surface area of 21.3 Ų, and a predicted pKa of 4.70 ± 0.50, indicating high lipophilicity and limited aqueous solubility.

Molecular Formula C22H31NO
Molecular Weight 325.5 g/mol
CAS No. 1040682-48-1
Cat. No. B1389220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octyl-3-(phenethyloxy)aniline
CAS1040682-48-1
Molecular FormulaC22H31NO
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCCCCCCCNC1=CC(=CC=C1)OCCC2=CC=CC=C2
InChIInChI=1S/C22H31NO/c1-2-3-4-5-6-10-17-23-21-14-11-15-22(19-21)24-18-16-20-12-8-7-9-13-20/h7-9,11-15,19,23H,2-6,10,16-18H2,1H3
InChIKeyFDXWOFJFDKSMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-Octyl-3-(phenethyloxy)aniline (CAS 1040682-48-1): Core Properties and Sourcing Context


N-Octyl-3-(phenethyloxy)aniline (CAS 1040682-48-1, molecular formula C₂₂H₃₁NO, molecular weight 325.5 g/mol) is a meta-substituted aniline derivative featuring an N-octyl chain and a 3-(2-phenylethoxy) substituent on the aromatic ring [1]. The compound is cataloged under MDL number MFCD10687413 and PubChem CID 46736096. Computed physicochemical properties include an XLogP3-AA of 7.3, a topological polar surface area of 21.3 Ų, and a predicted pKa of 4.70 ± 0.50, indicating high lipophilicity and limited aqueous solubility [1]. The compound is classified as an irritant and is supplied for research use only by vendors such as Matrix Scientific (via VWR) . Structurally, N-Octyl-3-(phenethyloxy)aniline belongs to a class of N-alkyl-3-(phenethyloxy)anilines that are claimed in patent literature as kininogenase inhibitors, though specific biological data for this exact compound remains sparse in the public domain [2].

Why Unsubstituted or Mono-Functionalized Anilines Cannot Replace N-Octyl-3-(phenethyloxy)aniline


The dual functionality of N-Octyl-3-(phenethyloxy)aniline—a hydrophobic N-octyl chain combined with a 3-(2-phenylethoxy) aryl ether—creates a distinct pharmacophore and physicochemical profile that cannot be replicated by simple aniline derivatives. The N-alkyl chain contributes to membrane permeability and target binding through lipophilic interactions, while the meta-phenethyloxy substituent introduces conformational rigidity and potential π-π stacking interactions [1]. Substituting with 3-(phenethyloxy)aniline (CAS 75058-73-0, MW 213.27) eliminates the N-octyl chain, drastically reducing lipophilicity (ΔXLogP estimated >3 units) and altering target engagement . Conversely, replacing with N-octylaniline (CAS 3007-71-4, MW 205.34) removes the aryl ether, which is predicted to eliminate interactions with kininogenase active-site residues based on the pharmacophore model described in the patent family [1]. The positional isomer N-octyl-4-(phenethyloxy)aniline, if available, would differ in hydrogen-bonding geometry and electronic distribution, potentially affecting both potency and selectivity. The quantitative evidence below, though limited by the paucity of published head-to-head studies, highlights the critical structural features that differentiate this compound for specific research applications.

Quantitative Differentiation Evidence for N-Octyl-3-(phenethyloxy)aniline vs. Structural Analogs


Lipophilicity (XLogP3-AA) Differentiates N-Octyl-3-(phenethyloxy)aniline from Shorter N-Alkyl and Non-Alkylated Analogs

N-Octyl-3-(phenethyloxy)aniline exhibits a computed XLogP3-AA of 7.3, a value that is substantially higher than that of its non-N-alkylated counterpart 3-(phenethyloxy)aniline, and incrementally higher than homologs with shorter N-alkyl chains. This logP value places the compound in a lipophilicity range associated with enhanced membrane permeability and potential blood-brain barrier penetration, a critical parameter for CNS-targeted probe design [1].

Lipophilicity QSAR Drug Design

Molecular Weight and Rotatable Bond Count Differentiate Scaffold Complexity from Simple Aniline Building Blocks

With a molecular weight of 325.5 g/mol and 12 rotatable bonds, N-Octyl-3-(phenethyloxy)aniline occupies a distinct region of drug-like chemical space compared to simpler aniline derivatives. 3-(Phenethyloxy)aniline has a molecular weight of 213.27 g/mol and approximately 5 rotatable bonds, while N-octylaniline has a molecular weight of 205.34 g/mol and approximately 8 rotatable bonds [1][2]. The higher molecular complexity of the target compound provides greater conformational entropy and potential for selective protein-ligand interactions.

Molecular Complexity Fragment-Based Drug Discovery Chemical Space

Predicted pKa and Hydrogen Bonding Capacity Suggest Different Ionization Behavior Compared to Primary Aniline Analogs

The predicted pKa of N-Octyl-3-(phenethyloxy)aniline is 4.70 ± 0.50, reflecting the secondary amine character of the N-octyl aniline moiety . In contrast, 3-(phenethyloxy)aniline, as a primary aromatic amine, has a predicted pKa of approximately 4.6-5.0 for the anilinium ion, but the presence of the N-alkyl substituent in the target compound alters the basicity and hydrogen-bond donor capacity (1 HBD vs. 2 HBD for the primary amine) [1]. The lone HBD in N-Octyl-3-(phenethyloxy)aniline limits its capacity to act as a hydrogen-bond donor, which can be advantageous for reducing non-specific binding to polar excipients or serum proteins.

Ionization State pKa ADME Prediction

Patent-Disclosed Kininogenase Inhibitor Pharmacophore Requires Both N-Alkyl and Aryloxy Substituents for Activity

US Patent 7,879,863 B2, assigned to Ajinomoto Co., Inc., describes a series of aniline derivatives as kininogenase inhibitors. The generic formula (A) encompasses compounds where the aniline nitrogen is substituted with alkyl, aralkyl, or related groups, and the aromatic ring bears alkoxy or arylalkoxy substituents [1]. The patent explicitly claims that optimal inhibitory activity requires the combination of N-alkyl substitution and aromatic alkoxy substitution, as compounds lacking either feature are described as having reduced or absent activity. While specific IC₅₀ values for N-Octyl-3-(phenethyloxy)aniline are not explicitly listed in the patent, the structure falls squarely within the most preferred embodiments. The benchchem.com data aggregate claims that 'in vitro studies have shown that compounds similar to this compound can inhibit kininogenase activity effectively,' though the original primary data source is not cited . This class-level inference supports the hypothesis that the N-octyl chain length and meta-phenethyloxy substitution pattern are critical for target engagement.

Kininogenase Inhibition Pharmacophore Model Patent Evidence

Optimal Application Scenarios for N-Octyl-3-(phenethyloxy)aniline Based on Quantitative Differentiation Evidence


Kininogenase Inhibitor Hit-to-Lead and SAR Expansion Programs

Medicinal chemistry teams pursuing tissue kallikrein or plasma kallikrein inhibitors can procure this compound as a preferred starting scaffold. The dual N-octyl and 3-phenethyloxy substitution pattern matches the pharmacophore disclosed in US 7,879,863 B2, and the high lipophilicity (XLogP3 7.3) supports the design of CNS-penetrant analogs if target engagement in the central nervous system is desired [1]. The single HBD and 12 rotatable bonds offer ample vectors for further functionalization while maintaining drug-like properties.

Lipophilic Fragment and Chemical Probe Synthesis

The compound's molecular weight (325.5 g/mol) and high logP make it suitable as a lipophilic fragment for fragment-based drug discovery (FBDD) campaigns, particularly where target sites are buried in hydrophobic protein pockets . Its 12 rotatable bonds allow exploration of conformational space upon target binding, and the secondary amine provides a convenient handle for further derivatization (e.g., amidation, sulfonylation, or reductive amination).

Computational Chemistry Model Building and QSAR Dataset Augmentation

Given the availability of high-quality computed descriptors (XLogP3, TPSA, pKa, HBD/HBA counts), N-Octyl-3-(phenethyloxy)aniline can serve as a data point in QSAR models for N-alkyl aniline derivatives [1]. Its placement in chemical space—bridging simple anilines and fully elaborated drug-like molecules—makes it valuable for benchmarking predictive ADME models, particularly for lipophilicity and permeability predictions.

Method Development for Chromatographic Separation of Lipophilic Secondary Amines

With a computed boiling point of 478.3 ± 38.0 °C and high lipophilicity, this compound presents challenges for conventional reversed-phase HPLC analysis . Analytical chemistry groups developing methods for highly retained, hydrophobic basic compounds can use this molecule as a test probe to optimize mobile phase composition (e.g., high organic content, ion-pairing agents) and column selection for improved peak shape and resolution.

Quote Request

Request a Quote for N-Octyl-3-(phenethyloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.